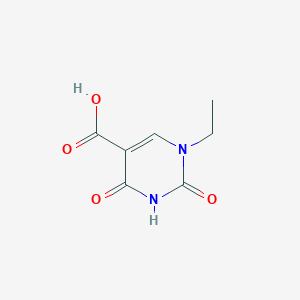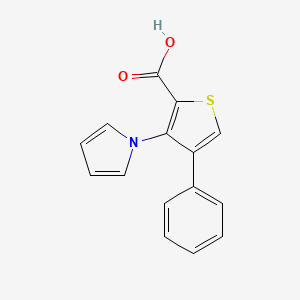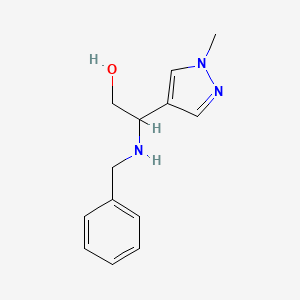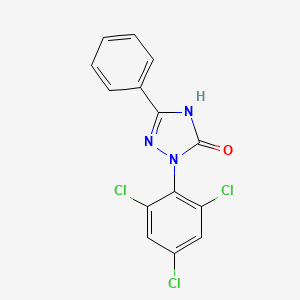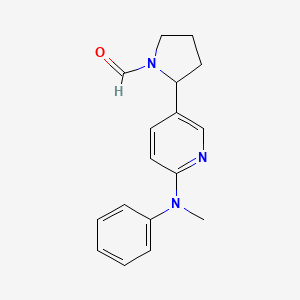![molecular formula C8H17N3O B15059777 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a compound with a unique structure that includes an amino group, a pyrrolidine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with a suitable amine and a propanamide derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various electrophiles; reactions may require a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share a pyrrolidine ring and have similar pharmacological properties.
Amino-Pyrazoles: These compounds also contain an amino group and are used in medicinal chemistry.
Uniqueness
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, pyrrolidine ring, and propanamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6?,7-/m0/s1 |
InChI Key |
SKPSAWOKQUBQHI-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1CCN(C1)C)N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




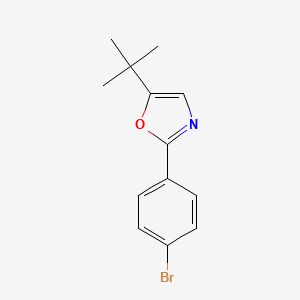
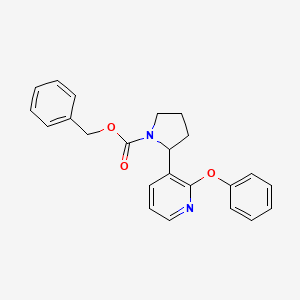
![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
